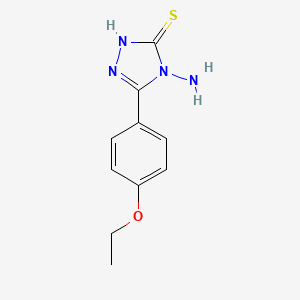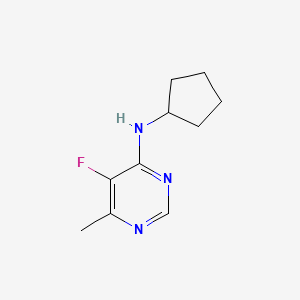
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. The compound is also known as CP-690,550 and belongs to the class of Janus kinase inhibitors (JAK inhibitors).
Wirkmechanismus
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine works by inhibiting the activity of JAKs, which are involved in the signaling pathways of immune cells. JAKs are responsible for the phosphorylation of signal transducers and activators of transcription (STATs), which are transcription factors that regulate gene expression. Inhibition of JAKs leads to the downregulation of STATs and the inhibition of pro-inflammatory cytokines, which are involved in the pathogenesis of various autoimmune diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various autoimmune diseases. CP-690,550 has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has several advantages and limitations for lab experiments. One of the main advantages is its specificity for JAKs, which makes it a valuable tool for studying JAK signaling pathways. CP-690,550 has also been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, one of the limitations of CP-690,550 is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine. One potential direction is the development of more potent and selective JAK inhibitors, which could have improved therapeutic efficacy and reduced toxicity. Another direction is the study of the role of JAKs in other diseases, such as cancer and neurodegenerative diseases. The use of CP-690,550 in combination with other drugs could also be explored as a potential treatment option for autoimmune diseases. Overall, the study of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has the potential to lead to new insights into the role of JAKs in various diseases and the development of new therapeutic options.
Synthesemethoden
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of starting materials such as 5-fluoro-6-methylpyrimidine-4-carboxylic acid and cyclopentylmagnesium bromide, which undergo a series of reactions to produce the final product. The synthesis of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine requires careful handling of the chemical reagents and the use of specialized equipment to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has been extensively studied for its potential use in various research applications. One of the main applications of CP-690,550 is in the field of immunology, where it has been shown to inhibit the activity of Janus kinases (JAKs). JAKs are a family of enzymes that play a key role in the signaling pathways of immune cells. Inhibition of JAKs has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-7-9(11)10(13-6-12-7)14-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJIZPLOOGDMJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-[2-(2,5-Dimethylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2798813.png)
![N-(1-cyanocyclopentyl)-2-[4-(morpholine-4-sulfonyl)phenoxy]acetamide](/img/structure/B2798816.png)
![3-Methyl-7-phenacylsulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2798817.png)
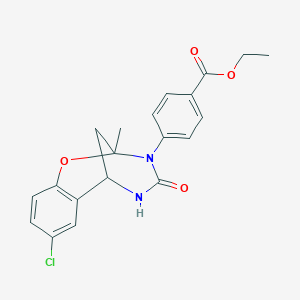
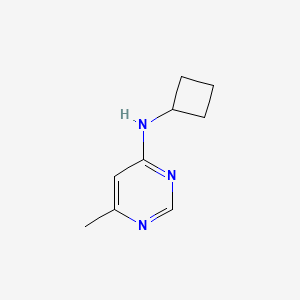
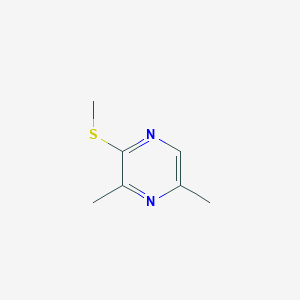
![5-((4-Ethylpiperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2798826.png)
![5-Chloro-2-methylsulfanyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrimidine-4-carboxamide](/img/structure/B2798827.png)
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2798828.png)
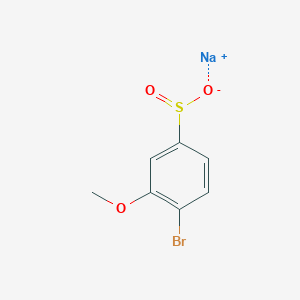
![5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2798830.png)
![N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide](/img/structure/B2798831.png)
![N-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2798834.png)
